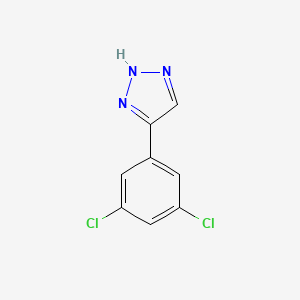
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to enhance the reaction rate and yield. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3,5-dichloroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 3,5-dichlorophenyl azide.
Cycloaddition Reaction: The 3,5-dichlorophenyl azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dichlorophenyl-1h-1,2,4-triazole: Similar structure but with a different triazole ring.
4-(3,5-Dichlorophenyl)-1h-1,2,3-thiadiazole: Contains a sulfur atom in the ring instead of nitrogen.
3,5-Dichlorophenyl-1h-1,2,3-benzotriazole: Benzene ring fused with the triazole ring.
Uniqueness
4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
4-(3,5-dichlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13) |
InChI 键 |
MCPWSHXDZBQIHW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



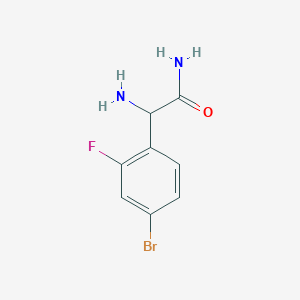
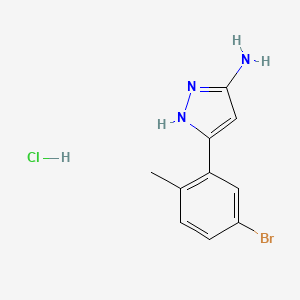
![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
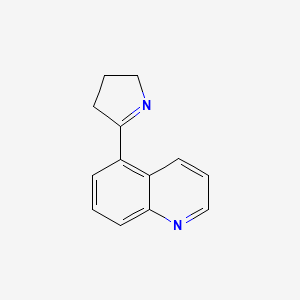

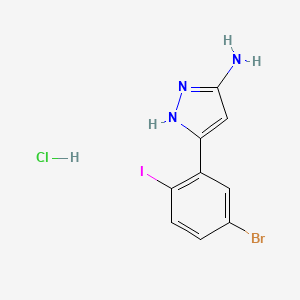
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)

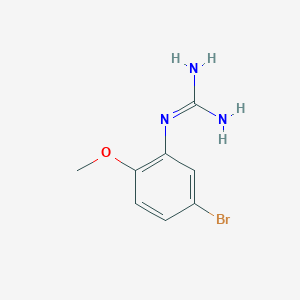
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
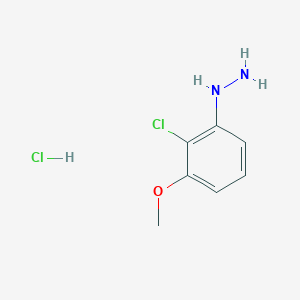
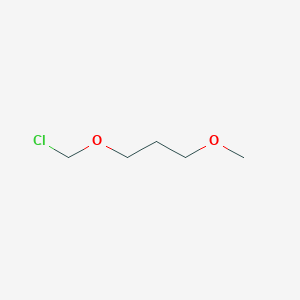
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
